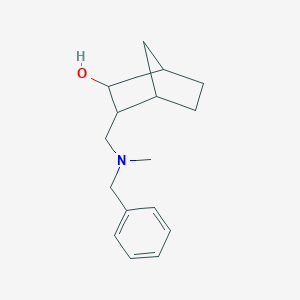

2-Norbornanol, 3-(benzylmethylaminomethyl)-

Descripción

2-Norbornanol, 3-(benzylmethylaminomethyl)-, is a norbornane-derived alcohol with a benzylmethylaminomethyl substituent at the 3-position of the bicyclic framework. For example, norbornanol derivatives are often synthesized via hydroboration, oxidation, or substitution reactions, as seen in the synthesis of endo-5,6-trimethylenenorbornanone derivatives . The benzylmethylamine group may influence solubility, reactivity, and stereoselectivity due to its bulk and electron-donating nature.

Propiedades

IUPAC Name |

3-[[benzyl(methyl)amino]methyl]bicyclo[2.2.1]heptan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO/c1-17(10-12-5-3-2-4-6-12)11-15-13-7-8-14(9-13)16(15)18/h2-6,13-16,18H,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMYEAYOKNYDGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1C2CCC(C2)C1O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90995552 | |

| Record name | 3-{[Benzyl(methyl)amino]methyl}bicyclo[2.2.1]heptan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90995552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74111-27-6 | |

| Record name | 2-Norbornanol, 3-(benzylmethylaminomethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074111276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002694766 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87603 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-{[Benzyl(methyl)amino]methyl}bicyclo[2.2.1]heptan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90995552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Norbornanol, 3-(benzylmethylaminomethyl)- typically involves the following steps:

Starting Material: The synthesis begins with norbornene, a bicyclic hydrocarbon.

Hydration: Norbornene undergoes hydration to form 2-norbornanol.

Aminomethylation: The 2-norbornanol is then subjected to aminomethylation using benzylmethylamine

Industrial Production Methods

Industrial production of 2-Norbornanol, 3-(benzylmethylaminomethyl)- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-Norbornanol, 3-(benzylmethylaminomethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or nucleophile-substituted products.

Aplicaciones Científicas De Investigación

2-Norbornanol, 3-(benzylmethylaminomethyl)- has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-Norbornanol, 3-(benzylmethylaminomethyl)- involves its interaction with molecular targets such as enzymes and receptors. The benzylmethylaminomethyl group plays a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2-Norbornanol, 3-(benzylmethylaminomethyl)- with structurally related norbornane derivatives:

Key Research Findings

Synthetic Challenges: The introduction of bulky substituents (e.g., benzylmethylaminomethyl) on norbornanol can distort the bicyclic framework, leading to structural strain or isomerization issues. For example, the synthesis of endo-5,6-trimethylenenorbornanone required selective oxidation and hydroboration to manage stereochemical outcomes .

Coordination Chemistry: Aminoalkyl-substituted norbornanols (e.g., morpholinomethyl derivatives) form stable metal complexes, suggesting similar utility for the target compound in catalysis .

Isomer Separation: Analogous to the 8-keto/9-keto norbornanone separation challenges , the target compound’s stereoisomers (endo/exo) may require advanced chromatographic or crystallization techniques for purification.

Thermal Stability : Ester derivatives like fenchyl acetate exhibit higher thermal stability (boiling point >200°C) compared to alcohols, implying that functionalization of the target compound could modulate stability .

Data Table: Physical Properties of Selected Norbornane Derivatives

Actividad Biológica

2-Norbornanol, 3-(benzylmethylaminomethyl)- is a compound with significant potential in various biological applications due to its unique structure and functional groups. This compound is derived from norbornane and features a benzylmethylaminomethyl group, which plays a crucial role in its biological activity. Understanding its mechanisms of action, biological interactions, and potential therapeutic applications is essential for advancing research in medicinal chemistry and pharmacology.

- Molecular Formula : C15H21NO

- IUPAC Name : 3-[[benzyl(methyl)amino]methyl]bicyclo[2.2.1]heptan-2-ol

- Molecular Weight : 233.34 g/mol

The biological activity of 2-Norbornanol, 3-(benzylmethylaminomethyl)- is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The benzylmethylaminomethyl group enhances binding affinity to these targets, influencing several biochemical pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : Interaction with neurotransmitter receptors could affect signal transduction processes, influencing physiological responses.

Antimicrobial Activity

Research indicates that derivatives of norbornanol compounds exhibit antimicrobial properties. A study demonstrated that similar compounds can inhibit the growth of various bacterial strains, suggesting that 2-Norbornanol, 3-(benzylmethylaminomethyl)- may possess similar activity.

Neuropharmacological Effects

The structural similarity of this compound to known psychoactive substances suggests potential neuropharmacological effects. Investigations into its impact on neurotransmitter systems may reveal its efficacy in treating neurological disorders.

Case Studies

-

Case Study on Antimicrobial Properties :

- Objective : To evaluate the antimicrobial efficacy of norbornanol derivatives.

- Findings : Compounds similar to 2-Norbornanol, 3-(benzylmethylaminomethyl)- showed significant inhibition against Staphylococcus aureus and Escherichia coli.

- : The presence of the benzylmethylaminomethyl group enhances antimicrobial activity.

-

Case Study on Neuropharmacological Potential :

- Objective : To assess the effect of norbornanol derivatives on dopamine receptors.

- Findings : Preliminary data indicated that these compounds could modulate dopamine receptor activity, suggesting potential use in treating conditions like Parkinson's disease.

- : Further studies are warranted to explore the therapeutic implications.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Norbornanol | Structure | Basic alcohol properties |

| 3-(Benzylmethylaminomethyl)-norbornane | Structure | Enhanced receptor binding |

| 2-Norbornanol, 3-(benzylmethylaminomethyl)- | Structure | Potential antimicrobial effects |

Q & A

Q. How can researchers optimize the synthesis of 2-Norbornanol, 3-(benzylmethylaminomethyl)- to address low yields in cycloaddition reactions?

Methodological Answer: To improve yields, consider varying reaction conditions such as temperature, solvent polarity, and catalyst choice. For example, norbornene derivatives often require Lewis acid catalysts (e.g., BF₃·OEt₂) to stabilize transition states during cycloaddition . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) can isolate the product from byproducts. Validate each step using thin-layer chromatography (TLC) and compare retention factors (Rf) against known standards .

Q. What spectroscopic methods are most reliable for confirming the structural integrity of 2-Norbornanol, 3-(benzylmethylaminomethyl)-?

Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify substituent placement on the norbornane skeleton. For example, the benzylmethylaminomethyl group’s protons will exhibit distinct splitting patterns in ¹H NMR due to coupling with adjacent chiral centers . High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy, while X-ray crystallography (if crystalline) provides unambiguous confirmation of stereochemistry .

Q. How can researchers assess the compound’s solubility and stability in aqueous versus organic matrices?

Methodological Answer: Use shake-flask methods to determine partition coefficients (logP) between octanol/water. For stability, conduct accelerated degradation studies under varying pH (1–13), temperatures (4–60°C), and light exposure. Monitor decomposition via HPLC-UV or LC-MS, comparing peak areas over time .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported bioactivity data for 2-Norbornanol derivatives across different receptor assays?

Methodological Answer: Adopt a hybrid approach:

- In vitro assays : Use heterologously expressed receptors (e.g., GPCRs) to isolate target-specific activity .

- Triangulation : Cross-validate results with computational docking (e.g., AutoDock Vina) to identify binding site inconsistencies .

- Replication : Repeat assays under standardized conditions (e.g., buffer ionic strength, cell line viability >90%) to minimize variability .

Q. How can computational models predict the compound’s reactivity in complex reaction environments?

Methodological Answer: Employ density functional theory (DFT) to calculate transition-state energies for key reactions (e.g., nucleophilic substitution at the norbornane bridgehead). Validate models against experimental kinetic data (e.g., rate constants derived from ¹H NMR reaction monitoring) . Use solvent continuum models (e.g., COSMO-RS) to simulate polarity effects on reaction pathways .

Q. What experimental strategies mitigate steric hindrance effects during functionalization of the norbornane core?

Methodological Answer:

- Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) to direct regioselectivity .

- Microwave-assisted synthesis : Enhance reaction kinetics to overcome steric barriers, using controlled microwave irradiation (e.g., 100–150°C, 10–30 minutes) .

- Steric maps : Generate molecular surface maps (e.g., using PyMOL) to visualize spatial constraints and plan synthetic routes .

Data Analysis & Interpretation

Q. How should researchers address discrepancies between theoretical and experimental physicochemical properties (e.g., boiling point)?

Methodological Answer:

Q. What statistical approaches are appropriate for analyzing dose-response relationships in toxicity studies?

Methodological Answer:

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀/IC₅₀ values .

- ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD) to assess significance of observed effects .

- Outlier detection : Use Grubbs’ test to exclude anomalous data points arising from experimental error .

Experimental Design

Q. How to design a robust structure-activity relationship (SAR) study for this compound’s analogs?

Methodological Answer:

- Library design : Synthesize analogs with systematic substitutions (e.g., benzyl → phenyl, methyl → ethyl) .

- Multivariate analysis : Apply principal component analysis (PCA) to correlate structural descriptors (e.g., Hammett σ) with bioactivity .

- Control groups : Include positive/negative controls (e.g., known agonists/antagonists) to validate assay sensitivity .

Q. What protocols ensure reproducibility in kinetic studies of the compound’s catalytic activity?

Methodological Answer:

- Standardized conditions : Maintain constant temperature (±0.1°C), solvent batch, and substrate purity (≥98% by HPLC) .

- Internal standards : Add a non-reactive analog (e.g., deuterated version) to correct for instrumental drift .

- Blind analysis : Assign coding to samples to prevent observer bias during data collection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.